(1-Cyclohexylpyrrolidin-3-yl)methanol
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Overview
Description
(1-Cyclohexylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is characterized by a cyclohexyl group attached to a pyrrolidine ring, which is further connected to a methanol group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylpyrrolidin-3-yl)methanol typically involves the reaction of cyclohexylamine with pyrrolidine derivatives under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the methanol group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclohexylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of cyclohexylpyrrolidine carboxylic acid.
Reduction: Formation of cyclohexylpyrrolidine alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine compounds.
Scientific Research Applications
(1-Cyclohexylpyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Cyclohexylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclohexyl and pyrrolidine groups facilitate binding to these targets, leading to various biochemical effects. The methanol group can undergo metabolic transformations, further influencing the compound’s activity .
Comparison with Similar Compounds
- (1-Cyclohexylpyrrolidin-2-yl)methanol
- (1-Cyclohexylpyrrolidin-4-yl)methanol
- (1-Cyclohexylpiperidin-3-yl)methanol
Comparison: (1-Cyclohexylpyrrolidin-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted research applications .
Properties
IUPAC Name |
(1-cyclohexylpyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWOCKWHWBXITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640639 |
Source
|
Record name | (1-Cyclohexylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100049-71-6 |
Source
|
Record name | (1-Cyclohexylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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